5-(Benzyloxy)-2-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzyloxy group at the fifth position and a fluorine atom at the second position on the benzene ring
Mechanism of Action
Target of Action
Benzyloxy compounds have been known to interact with various enzymes and receptors in the body . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
Benzyloxy compounds generally interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . The fluorine atom in the compound could form a strong hydrogen bond with the target, while the benzyloxy group could interact with hydrophobic regions of the target.
Biochemical Pathways
Benzyloxy compounds have been implicated in various biochemical pathways, including oxidative stress pathways and signal transduction pathways . The compound could potentially affect these pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
Benzyloxy compounds are generally well-absorbed due to their lipophilic nature . They are likely to be distributed throughout the body, metabolized by liver enzymes, and excreted in the urine and feces.
Result of Action
Benzyloxy compounds have been known to induce various cellular responses, including changes in gene expression, enzyme activity, and cell signaling . The specific effects of 5-(Benzyloxy)-2-fluorobenzoic acid would depend on its specific targets and mode of action.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including temperature, pH, and the presence of other compounds . For example, the compound’s activity could be affected by the pH of the environment, as this could influence the compound’s ionization state and hence its ability to interact with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-fluorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The benzyloxy group can be reduced to a benzyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl-substituted compounds.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
5-(Benzyloxy)-2-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5-(Methoxy)-2-fluorobenzoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
5-(Ethoxy)-2-fluorobenzoic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
5-(Benzyloxy)-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
5-(Benzyloxy)-2-fluorobenzoic acid is unique due to the presence of both the benzyloxy and fluorine substituents, which can impart distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.
Properties
IUPAC Name |
2-fluoro-5-phenylmethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDGMBWHENHXCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.